2-Chloro-4-(4-formyl-phenoxy)-benzamide
Description
2-Chloro-4-(4-formyl-phenoxy)-benzamide (CAS: 676494-62-5; MFCD31618949) is a benzamide derivative characterized by a central benzamide scaffold substituted with a chlorine atom at the 2-position and a 4-formylphenoxy group at the 4-position. The compound is synthesized via nucleophilic aromatic substitution or coupling reactions, as evidenced by methods described for related benzamides (e.g., use of dimethylformamide and Cs₂CO₃ in ). Its purity (95%) and structural conformation are validated via chromatographic (HPLC) and spectroscopic techniques (NMR, IR, HRMS) .
The formyl group (-CHO) at the para position of the phenoxy moiety introduces electrophilic reactivity, enabling further derivatization, while the chloro substituent enhances lipophilicity and influences intermolecular interactions. These features make it a candidate for pharmaceutical and agrochemical applications, particularly in targeting enzymes or receptors where electronic and steric properties are critical .
Properties
IUPAC Name |
2-chloro-4-(4-formylphenoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c15-13-7-11(5-6-12(13)14(16)18)19-10-3-1-9(8-17)2-4-10/h1-8H,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUGAKYGUIUOGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=CC(=C(C=C2)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Benzamide Derivatives
Structural and Functional Group Variations
The activity and properties of benzamide derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:
Key Observations:
- Electron-Withdrawing Groups (EWGs): The formyl (-CHO) and sulfonyl (-SO₂CH₃) groups increase electrophilicity, facilitating nucleophilic addition or hydrogen bonding. However, the formyl group offers greater versatility for further functionalization compared to sulfonyl .
- Chloro Substituent: The 2-chloro position is conserved in many analogs, contributing to π-stacking interactions and lipophilicity, critical for membrane penetration .
- Acyl vs. Alkyl Chains: Long acyl chains (e.g., tetradecanoylamino in ) enhance lipid solubility and bioactivity in enzyme inhibition, whereas branched alkyl chains (e.g., neopentyl in ) introduce steric effects that may hinder binding .
Physical and Spectroscopic Properties
- However, the chloro substituent counterbalances this by enhancing hydrophobicity .
- Crystallography: Dihedral angles between aromatic rings (e.g., 79.2° in ) influence packing efficiency and melting points. The target compound’s conformation remains uncharacterized but is expected to adopt similar orthogonality due to steric hindrance .
- Spectroscopic Signatures: IR peaks for amide C=O (~1650 cm⁻¹) and formyl C=O (~1700 cm⁻¹) distinguish the target compound from analogs with carboxy or sulfonyl groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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